molecular formula C10H20O3 B8780688 (2,2-Dimethoxyethoxy)cyclohexane CAS No. 85168-89-4

(2,2-Dimethoxyethoxy)cyclohexane

Cat. No. B8780688
CAS RN: 85168-89-4
M. Wt: 188.26 g/mol
InChI Key: CNBQYSJVWUILKY-UHFFFAOYSA-N
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Patent
US09402838B2

Procedure details

Acidify a mixture of (2,2-dimethoxyethoxy)cyclohexane and water (30 mL) to a pH of 1.0 with sulfuric acid (9.0 M aqueous solution), and connect the mixture to a short-path distillation head. Reduce the pressure to 26.7 kPa and heat the mixture to 100° C. for 1 h. Cool the mixture to room temperature, then extract the aqueous layer with TBME (2×75 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (75 mL) and saturated aqueous NaCl (75 mL). Dry the organic phase over MgSO4, filter, and concentrate the filtrate under reduced pressure to furnish the title compound (634 mg, 51% yield). 1H NMR (400 MHz, CDCl3): δ 9.73 (t, J=1.0 Hz, 1H), 4.06 (d, J=1.0 Hz, 2H), 3.31 (tt, J=9.2, 3.9 Hz, 1H), 1.95-1.89 (m, 2H), 1.79-1.68 (m, 2H), 1.57-1.50 (m, 1H), 1.39-1.20 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.S(=O)(=O)(O)O>O>[CH:6]1([O:5][CH2:4][CH:3]=[O:2])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1CCCCC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with TBME (2×75 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with saturated aqueous NaHCO3 (75 mL) and saturated aqueous NaCl (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 634 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.